![molecular formula C38H43N3O2 B420748 N~3~,N~3~,N~6~,N~6~-tetraethyl-2'-(4-butylphenyl)-3'-oxospiro[9H-xanthene-9,1'-isoindoline]-3,6-diamine](/img/structure/B420748.png)
N~3~,N~3~,N~6~,N~6~-tetraethyl-2'-(4-butylphenyl)-3'-oxospiro[9H-xanthene-9,1'-isoindoline]-3,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of diethylamino groups and a butylphenyl moiety further enhances its chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-butylbenzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions with isoindoline derivatives under controlled conditions to form the spiro compound. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions
2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The presence of diethylamino groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to target proteins or enzymes, potentially inhibiting their activity. Additionally, the presence of diethylamino groups may facilitate interactions with cellular membranes, enhancing its ability to penetrate cells and exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-tert-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one
- 2-(4-methylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one
- 2-(4-ethylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one
Uniqueness
The uniqueness of 2-(4-butylphenyl)-3’,6’-bis(diethylamino)spiro[isoindole-1,9’-xanthen]-3(2H)-one lies in its specific structural configuration, which imparts distinct chemical and physical properties. The butylphenyl group provides steric hindrance, influencing the compound’s reactivity and stability. Additionally, the spiro structure contributes to its rigidity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C38H43N3O2 |
|---|---|
分子量 |
573.8g/mol |
IUPAC 名称 |
2-(4-butylphenyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C38H43N3O2/c1-6-11-14-27-17-19-28(20-18-27)41-37(42)31-15-12-13-16-32(31)38(41)33-23-21-29(39(7-2)8-3)25-35(33)43-36-26-30(22-24-34(36)38)40(9-4)10-5/h12-13,15-26H,6-11,14H2,1-5H3 |
InChI 键 |
WPLUHSNIDORBLQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC |
规范 SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N(CC)CC)OC6=C4C=CC(=C6)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4'-(NONYLOXY)-[1,1'-BIPHENYL]-4-YL]ETHAN-1-ONE](/img/structure/B420666.png)
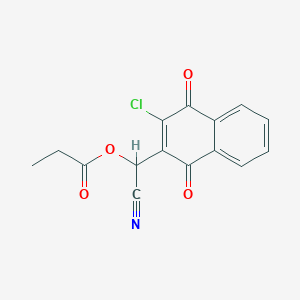
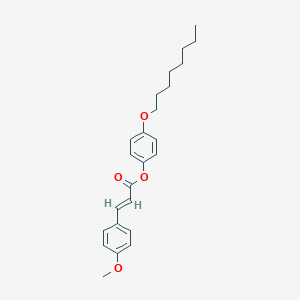
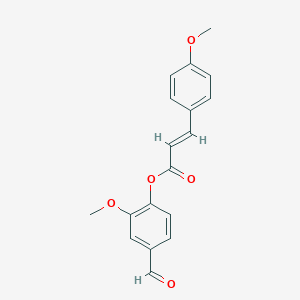
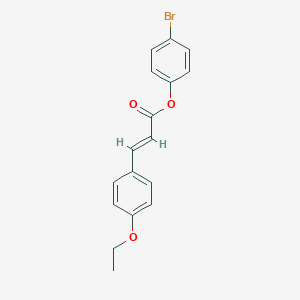
![4-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B420678.png)
![4'-[(4-CHLOROBENZENESULFONYL)OXY]-[1,1'-BIPHENYL]-4-YL 4-CHLOROBENZENE-1-SULFONATE](/img/structure/B420679.png)
![4-methyl-N-[4-[4-[4-[4-[(4-methylbenzoyl)amino]phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]benzamide](/img/structure/B420680.png)

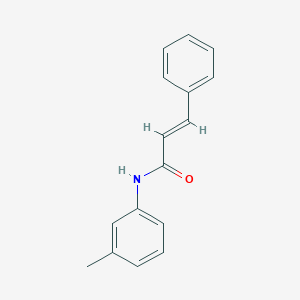
![4-Nitrophenyl 3-[(4-nitrophenoxy)sulfonyl]benzoate](/img/structure/B420686.png)
![2-[4-(2,4-dipentylphenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B420688.png)
![N-[5-(pentanoylamino)-1-naphthyl]pentanamide](/img/structure/B420689.png)
![3-[2-(Ethylamino)ethylamino]-4-(2-methylanilino)-4-oxobutanoic acid](/img/structure/B420690.png)
